molecular formula C13H16ClFO B1322193 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane CAS No. 487058-11-7

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane

Cat. No.: B1322193
CAS No.: 487058-11-7
M. Wt: 242.71 g/mol
InChI Key: STDAFICBFBJKTG-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group at the seventh position and a fluorophenyl group at the first position of the heptane chain

Mechanism of Action

Target of Action

The compound “7-Chloro-1-(2-fluorophenyl)-1-oxoheptane” is a derivative of the benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce sedation, muscle relaxation, and anxiolytic effects .

Mode of Action

Benzodiazepines, including this compound, enhance the effect of the neurotransmitter GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and potentiate the effects of GABA by increasing the frequency of chloride channel opening . This leads to an influx of chloride ions, causing hyperpolarization of the neuron and resulting in an inhibitory effect on neurotransmission .

Biochemical Pathways

The action of this compound primarily affects the GABAergic neurotransmission pathway . By enhancing the inhibitory effects of GABA, it can influence various downstream effects such as reducing anxiety, inducing sleep, relaxing muscles, and even having anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic properties of benzodiazepines vary, but they generally have good oral bioavailability . They are metabolized in the liver and excreted via the kidneys

Result of Action

The molecular and cellular effects of the compound’s action include enhanced GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in observable effects such as sedation, muscle relaxation, reduced anxiety, and potentially anticonvulsant effects .

Action Environment

Environmental factors such as the individual’s physiological state, presence of other drugs, and genetic factors can influence the action, efficacy, and stability of the compound. For instance, liver or kidney disease could affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects . Concurrent use of other CNS depressants could also potentiate the effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 7-chloroheptanone.

    Grignard Reaction: A Grignard reagent is prepared by reacting magnesium with 2-fluorobenzene in anhydrous ether. This reagent is then reacted with 7-chloroheptanone to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

    7-Chloro-1-(2-fluorophenyl)-1-oxohexane: Similar structure but with a shorter carbon chain.

    7-Chloro-1-(2-fluorophenyl)-1-oxooctane: Similar structure but with a longer carbon chain.

    7-Bromo-1-(2-fluorophenyl)-1-oxoheptane: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is unique due to its specific combination of chloro and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-chloro-1-(2-fluorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDAFICBFBJKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621984
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-11-7
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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